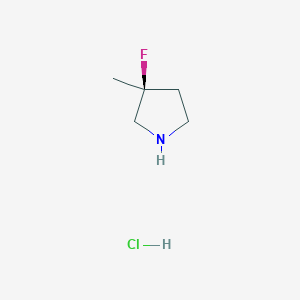

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a chiral fluorinated pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Métodos De Preparación

The synthesis of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride typically involves the asymmetric cycloaddition of azomethine ylides with fluorinated alkenes. One efficient route is the copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition of azomethine ylides with 1,1-difluoro- and 1,1,2-trifluorostyrenes. This method yields enantioenriched fluoropyrrolidines with high stereoselectivity and yield . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis with considerations for cost, efficiency, and environmental impact .

Análisis De Reacciones Químicas

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Cycloaddition Reactions: The pyrrolidine ring can participate in cycloaddition reactions to form more complex structures.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Synthesis of Fluorinated Derivatives

One of the primary applications of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride is as a building block for synthesizing fluorinated pyrrolidine derivatives. These derivatives have been explored for their potential as inhibitors in various therapeutic areas:

- Dipeptidyl Peptidase IV Inhibitors : Fluorinated pyrrolidine derivatives have shown promise as potential inhibitors for dipeptidyl peptidase IV, an enzyme implicated in diabetes management .

- Antitrypanosomal Agents : Urea derivatives containing (3S)-3-fluoro-3-methylpyrrolidine are being investigated as potent antitrypanosomal agents against Trypanosoma brucei and Trypanosoma cruzi, the causative agents of sleeping sickness and Chagas disease, respectively .

Neuropharmacological Research

Research indicates that this compound may play a role in neuropharmacological studies due to its structural similarity to neurotransmitter analogs. Its ability to interact with neurotransmitter receptors could lead to developments in treatments for neurological disorders.

Case Study: Synthesis and Biological Evaluation

A study published in 2019 detailed the synthesis of various 3-fluoropyrrolidine derivatives derived from this compound. These compounds were evaluated for their biological activity against Trypanosoma species, demonstrating significant antitrypanosomal effects .

| Compound Name | Activity | Reference |

|---|---|---|

| 1-(2-Fluorophenyl)-3-fluoropyrrolidine | IC50 = 25 µM | |

| 2-(4-Chlorophenyl)-3-fluoropyrrolidine | IC50 = 30 µM |

Patents and Innovations

Several patents have been filed that explore the use of this compound in drug formulations targeting autoimmune diseases and other therapeutic areas . These innovations highlight the compound's versatility as a pharmacological agent.

Mecanismo De Acción

The mechanism of action of (3S)-3-fluoro-3-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electronegativity can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring’s conformation and stereochemistry also play crucial roles in its biological activity, affecting how it interacts with enantioselective proteins and other biomolecules .

Comparación Con Compuestos Similares

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride can be compared with other fluorinated pyrrolidine derivatives, such as:

(3S)-3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride: This compound has additional fluorine atoms, which may enhance its biological activity and stability.

3-fluoropyrrolidine: Lacks the methyl group, which can affect its pharmacokinetic properties.

3-methylpyrrolidine: Lacks the fluorine atom, resulting in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of fluorine and methyl groups, which confer distinct chemical reactivity and biological activity .

Actividad Biológica

(3S)-3-fluoro-3-methylpyrrolidine hydrochloride is a fluorinated pyrrolidine derivative that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a pyrrolidine ring with a fluorine atom and a methyl group attached to the third carbon. The presence of the fluorine atom significantly influences its chemical reactivity and biological properties. The unique stereochemistry of this compound enhances its interaction with biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The electronegativity of the fluorine atom increases the compound's binding affinity, while the conformation of the pyrrolidine ring affects its selectivity towards various biological targets. This compound is particularly relevant in studies involving enzyme mechanisms and protein-ligand interactions, as it can serve as a pharmacophore in drug development, especially for neurological disorders.

Medicinal Chemistry

This compound is being investigated for its potential therapeutic effects in treating neurological disorders. Its unique structural properties allow it to act as a building block for synthesizing more complex fluorinated compounds that may exhibit enhanced biological activity.

Enzyme Studies

The compound has been utilized to study enzyme mechanisms due to its ability to mimic natural substrates or inhibitors. For instance, it can be used to probe the active sites of enzymes, providing insights into their catalytic mechanisms and substrate specificity.

Comparative Biological Activity

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity | Binding Affinity |

|---|---|---|---|

| (3S)-3-(Fluoromethyl)-3-(trifluoromethyl)pyrrolidine hydrochloride | Image | Enhanced stability and activity | Higher than (3S)-3-fluoro-3-methylpyrrolidine |

| 3-fluoropyrrolidine | Image | Different pharmacokinetic properties | Variable |

| 3-methylpyrrolidine | Image | Lacks fluorine; different chemical properties | Lower binding affinity |

This table illustrates how the addition or modification of functional groups can significantly alter the biological activity and binding characteristics of pyrrolidine derivatives.

Case Studies and Research Findings

Recent studies have highlighted the potential of fluorinated compounds like this compound in drug discovery. For example, research focusing on phosphoinositide 3-kinase (PI3K) inhibitors has shown that introducing fluorine can improve the potency and selectivity of these inhibitors against inflammatory diseases .

Furthermore, ongoing investigations into the pharmacological profiles of fluorinated analogues demonstrate their promise in targeting specific pathways involved in disease processes. The introduction of fluorine atoms has been noted to enhance metabolic stability and bioavailability, crucial factors in drug development .

Propiedades

IUPAC Name |

(3S)-3-fluoro-3-methylpyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FN.ClH/c1-5(6)2-3-7-4-5;/h7H,2-4H2,1H3;1H/t5-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDRLKNIQCYFPMH-JEDNCBNOSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CCNC1)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.